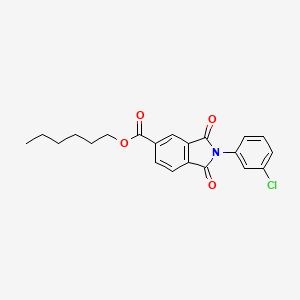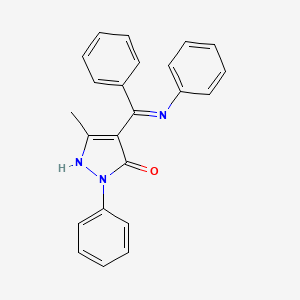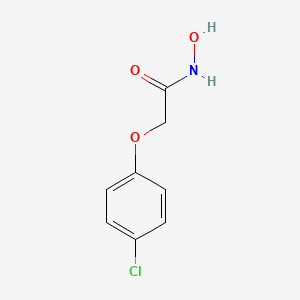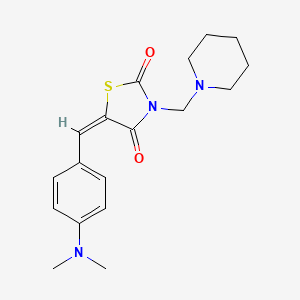
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- is a heterocyclic organic compound that features a pyrrole ring substituted with acetic acid, dimethyl, and methoxyphenyl groups
Preparation Methods
The synthesis of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethylpyrrole with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions typically include the use of an acid catalyst and a solvent such as ethanol. The resulting product is then subjected to further purification steps to obtain the desired compound .
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often require optimization of reaction parameters, including temperature, pressure, and catalyst concentration, to achieve efficient production.
Chemical Reactions Analysis
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, with common reagents including halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. It is also being explored for its role in drug delivery systems.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. For example, it may inhibit the activity of certain kinases, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dimethyl-: This compound lacks the acetic acid and methoxyphenyl groups, resulting in different chemical and biological properties.
1H-Pyrrole-3-acetic acid, 2,4-dimethyl-: The substitution pattern on the pyrrole ring differs, leading to variations in reactivity and applications.
1H-Pyrrole-1-acetic acid, 2,5-dimethyl-: This compound has a similar structure but differs in the position of the acetic acid group, affecting its chemical behavior.
The uniqueness of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(3-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
42780-28-9 |
|---|---|
Molecular Formula |
C15H17NO3 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[1-(3-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]acetic acid |
InChI |
InChI=1S/C15H17NO3/c1-10-7-12(8-15(17)18)11(2)16(10)13-5-4-6-14(9-13)19-3/h4-7,9H,8H2,1-3H3,(H,17,18) |
InChI Key |
BMEJSSRLGVPEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)OC)C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-2-octyl-1-(3-toluidino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001752.png)




![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)





